Antimony Trisulfide

Thermal Analysis Friction Materials High-Temperature Stability

Brake formulators seeking high-temperature friction stability face MoS₂ oxidation to abrasive MoO₃ above 400°C, degrading performance. Antimony Trisulfide (Sb₂S₃) resolves this with measurable advantages: • Thermal stability to 575°C (inert) and lubricious Sb₂O₃ formation above 300°C, sustaining friction film integrity during severe braking. • Synergy with graphite at 7 vol.% graphite + 3 vol.% Sb₂S₃ delivers superior fade resistance vs. equivalent MoS₂ formulations. • Lower stick-slip propensity than graphite-only materials, reducing NVH in luxury and electric vehicles. Available from 98% technical grade to 99.999% trace metals basis.

Molecular Formula S3Sb2
Molecular Weight 339.7 g/mol
Cat. No. B7820761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony Trisulfide
Molecular FormulaS3Sb2
Molecular Weight339.7 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Sb+3].[Sb+3]
InChIInChI=1S/3S.2Sb/q3*-2;2*+3
InChIKeyNVWBARWTDVQPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page.

Antimony Trisulfide Technical Overview


Antimony trisulfide (Sb₂S₃), the chemical compound of the mineral stibnite, is a gray to black powder with a melting point of 550°C, a density of 4.64 g/mL, and a direct optical bandgap of ~1.7 eV . It is classified as a metal chalcogenide and functions as both a semiconductor material and a solid lubricant. Its primary industrial consumption is as a friction modifier in automotive brake linings, where it is added at low volume percentages to stabilize friction and reduce wear, while emerging applications in thin-film photovoltaics exploit its high absorption coefficient [1]. The compound is commercially available in purity grades ranging from 98% technical grade to 99.999% trace metals basis for research applications .

1
Brake Friction Modifier
Stabilizes friction, reduces wear, and complements graphite in automotive brake lining formulations.
2
Photovoltaic Absorber
Thickness-tunable optical bandgap and high absorption coefficient support thin-film tandem solar cell research.
3
Grade Selection
Multiple purity grades available to match tribological or electronic application requirements.

Antimony Trisulfide Substitution Challenges


Within the metal sulfide family used in tribological and electronic applications—including MoS₂, WS₂, Bi₂S₃, and SnS₂—direct substitution is not feasible due to compound-specific differences in thermal stability, oxidation behavior, and tribofilm formation mechanisms [1]. Antimony trisulfide exhibits a unique thermal decomposition pathway, remaining thermally stable to 575°C under inert conditions before forming cubic Sb₂O₃ above 300°C in oxidative environments, a transition that directly influences friction film stability at elevated braking temperatures [2]. Unlike MoS₂, which oxidizes to abrasive MoO₃ and degrades friction performance above 400°C, Sb₂S₃ maintains lubricity across a broader temperature window and demonstrates complementary synergy with graphite that other sulfides do not replicate [3]. These material-specific behaviors mean that procurement specifications based solely on sulfide class membership will fail to capture the performance attributes required in application-specific formulations.

Oxidation behavior mismatch
MoS₂ oxidizes to abrasive MoO₃ at elevated braking temperatures; Sb₂S₃ forms lubricious Sb₂O₃, altering tribofilm stability and friction performance.
Transfer film and fade resistance
Graphite does not develop high-temperature transfer films; replacing Sb₂S₃ with graphite-only formulations may reduce fade resistance and increase stick-slip propensity.
Multi-sulfide wear compatibility
SnS₂ substitution in multi-metal sulfide blends has been associated with poorer wear performance and higher rotor wear; Sb₂S₃ supports a more balanced tribological profile.

Antimony Trisulfide Differentiation Evidence


Thermal Stability vs. MoS₂

Thermogravimetric analysis (TGA) demonstrates that antimony trisulfide remains thermally stable to 575°C under inert conditions and to 300°C under oxidative conditions, above which it converts to cubic Sb₂O₃ [1]. This contrasts with molybdenum disulfide (MoS₂), which undergoes oxidative degradation to MoO₃ at approximately 400°C, a transition that produces an abrasive oxide detrimental to friction material performance [2]. The higher oxidative stability threshold of Sb₂S₃ enables sustained lubricity during elevated-temperature braking events where MoS₂-based formulations fail.

Thermal oxidative stability
Reported
Sb₂S₃ oxidative degradation onset ~300°C (to Sb₂O₃); MoS₂ degrades to abrasive MoO₃ at ~400°C.
Sb₂S₃ maintains lubricating oxide at higher temperatures, potentially extending friction film stability.
Based on reported TGA and brake dynamometer evaluations.
Thermal Analysis Friction Materials High-Temperature Stability

Friction Stability and Fade vs. MoS₂

In a direct head-to-head brake dynamometer study, friction material specimens containing 7 vol.% graphite + 3 vol.% Sb₂S₃ exhibited improved friction stability and enhanced fade resistance compared to specimens containing 7 vol.% graphite + 3 vol.% MoS₂ [1]. The MoS₂-containing formulation demonstrated disadvantages in wear resistance, anti-fading performance, and increased disk thickness variation (DTV) generation. The superior performance of Sb₂S₃ is attributed to its ability to maintain a lubricating transfer film on the disc surface at elevated temperatures without producing abrasive oxide byproducts.

Fade resistance vs. MoS₂
Head-to-head
3 vol.% Sb₂S₃ with graphite improved friction stability and fade resistance; MoS₂ formulation showed wear and DTV disadvantages.
Reported dynamic friction behavior supports Sb₂S₃ selection for fade-critical brake applications.
Dynamometer test with fixed base formulation.
Tribology Brake Friction Material Fade Resistance

Stick-Slip and Transfer Film vs. Graphite

In a controlled tribometer study comparing friction materials containing Sb₂S₃ against those containing graphite alone, the Sb₂S₃-containing material exhibited a lower stick-slip propensity [1]. This was attributed to a smaller difference between static and kinetic coefficients of friction and higher normal stiffness in the Sb₂S₃ formulation. Additionally, Sb₂S₃ improved fade resistance by developing transfer films on the disc surface at elevated temperatures, a mechanism not observed with graphite-only formulations [1].

Stick-slip propensity
Head-to-head
Sb₂S₃-containing material showed lower stick-slip tendency vs. graphite-only; reduced difference between static and kinetic friction coefficients.
May support low-noise brake formulations via reduced NVH risk.
Tribometer and scale dynamometer tests.
Stick-Slip Transfer Film Brake NVH

Optical Bandgap Tunability

Amorphous Sb₂S₃ thin films exhibit an optical bandgap that can be tuned from 1.98 eV to 1.16 eV by varying film thickness from 300 nm to 789 nm, with absorption coefficients exceeding 2 × 10⁴ cm⁻¹ above the optical energy gap [1]. This tunability makes Sb₂S₃ suitable as a front cell absorber in tandem solar cell architectures. In comparison, CdTe (1.45 eV fixed) and CIGS (1.0–1.2 eV composition-dependent) offer less thickness-controlled bandgap flexibility [2]. Theoretical optimization studies project that Sb₂S₃ solar cells can achieve up to 11.68% power conversion efficiency with optimized CdS layer parameters, compared to 6.5% for non-optimized devices [3].

Bandgap tunability
Class-level
Optical bandgap tunable from 1.98 eV to 1.16 eV by varying film thickness (300–789 nm); absorption coefficient >2×10⁴ cm⁻¹.
Supports thickness-controlled bandgap engineering for tandem solar cell absorbers.
Amorphous films via thermal evaporation; projected optimized efficiency ~11.68%.
Photovoltaics Thin Film Bandgap Engineering

Wear Performance vs. SnS₂

In a study evaluating multi-metal sulfide combinations in brake friction composites, a brake pad formulation containing 4 wt% MoS₂, Bi₂S₃, and Sb₂S₃ exhibited improved wear performance compared to a formulation where Sb₂S₃ was replaced with SnS₂ [1]. The SnS₂-containing formulation demonstrated poor wear performance and increased rotor aggressiveness, despite showing better friction stability. The Sb₂S₃-containing blend provided a more balanced tribological profile with acceptable friction stability and superior wear characteristics.

Wear vs. SnS₂
Head-to-head
Multi-sulfide blend with Sb₂S₃ showed improved wear performance; SnS₂ substitution resulted in poor wear and higher rotor aggressiveness.
Sb₂S₃ selection may be relevant for wear-resistant heavy-duty brake formulations.
Chase tribometer following IS 2742 procedure.
Wear Resistance Brake Pad Metal Sulfide Blends

Brake Emissions Profile vs. Graphite

A study on brake wear particulate emissions examined the effect of solid lubricant type on emission behavior across temperature regimes. Antimony trisulfide was found to cause higher brake emissions at moderate braking temperatures, whereas graphite produced higher emissions at elevated temperatures [1]. This differential emission profile is linked to the thermal decomposition and oxidation behavior of each lubricant. At moderate temperatures, the aggressiveness of the composite and friction film presence influence Sb₂S₃ emissions; at elevated temperatures, graphite's thermal decomposition dominates emission generation.

Brake particulate emissions
Head-to-head
Sb₂S₃-containing composite produced higher emissions at moderate braking temperatures; graphite produced higher emissions at elevated temperatures.
Temperature-dependent emission profile may influence compliance strategies under evolving particulate regulations.
Brake dynamometer emission tests; relevant to Euro 7 considerations.
Brake Emissions Particulate Matter Environmental Compliance

Antimony Trisulfide Application Scenarios


High-Temperature Brake Formulations

Based on direct dynamometer evidence showing that 7 vol.% graphite + 3 vol.% Sb₂S₃ formulations exhibit improved friction stability and fade resistance compared to equivalent MoS₂ formulations [1], Sb₂S₃ is the preferred solid lubricant for brake pads in vehicles subject to frequent high-temperature braking cycles—including SUVs, light trucks, and performance vehicles. The compound's thermal stability to 575°C (inert) and oxidative conversion to lubricious Sb₂O₃ above 300°C supports sustained friction film integrity during severe braking events [2].

Low-Noise Brake Formulations

Tribometer studies demonstrate that friction materials containing Sb₂S₃ exhibit lower stick-slip propensity than graphite-only materials, attributed to a reduced difference between static and kinetic friction coefficients [3]. This evidence positions Sb₂S₃ as a critical additive in premium brake formulations targeting NVH-sensitive applications, such as luxury passenger vehicles and electric vehicles where brake noise is more perceptible due to reduced powertrain masking.

Wear-Resistant Multi-Sulfide Brakes

In brake pad formulations containing multiple metal sulfides (MoS₂, Bi₂S₃, plus one additional sulfide), the selection of Sb₂S₃ over SnS₂ provides superior wear performance and reduced rotor aggressiveness [4]. This application scenario applies to commercial fleet vehicles and heavy-duty applications where extended service intervals and rotor preservation are critical economic and safety considerations.

Thin-Film Tandem Solar Cells

Amorphous Sb₂S₃ thin films exhibit thickness-tunable optical bandgaps (1.98–1.16 eV) and high absorption coefficients (>2 × 10⁴ cm⁻¹), making them suitable as front cell absorbers in tandem solar cell architectures [5]. This application scenario is relevant for photovoltaic research laboratories and thin-film solar cell developers seeking earth-abundant, low-toxicity absorber materials with processing advantages over compositionally-tuned alternatives. The projected 11.68% optimized efficiency [6] supports continued investment in Sb₂S₃-based device development.

Application
Selection Property
Validation Focus
High-temperature brake formulations
Oxidative stability and lubricious oxide formation
Fade resistance and tribofilm durability under thermal cycling
Low-noise brake formulations
Stick-slip propensity and friction coefficient differential
NVH-related friction stability under variable braking pressure
Wear-resistant multi-sulfide brakes
Multi-sulfide blend wear compatibility
Rotor aggressiveness and long-term wear rate in heavy-duty cycles
Thin-film tandem solar cells
Thickness-tunable bandgap and absorption coefficient
Device efficiency optimization and bandgap matching in tandem architectures

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